

Application Note and Protocol: Arginase Activity Assay in the Presence of INCB01158

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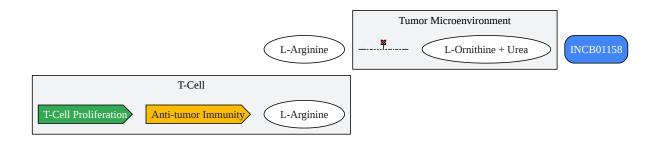
Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3] In the tumor microenvironment, elevated arginase activity, particularly by myeloid-derived suppressor cells (MDSCs), leads to the depletion of L-arginine. [4][5] This amino acid is essential for T-cell proliferation and function, and its depletion results in immune suppression, allowing cancer cells to evade immune surveillance.[4][5] INCB01158 (also known as **Numidargistat** or CB-1158) is a potent and orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[6][7][8] By inhibiting arginase, INCB01158 aims to restore L-arginine levels in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[4][5] This document provides a detailed protocol for assessing the in vitro activity of INCB01158 against arginase.

Signaling Pathway





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Data Presentation

Table 1: Inhibitory Activity of INCB01158 on Human Arginase Isoforms

| Enzyme | IC50 (nM) |
|--|-----------|
| Recombinant Human Arginase 1 | 86[6] |
| Recombinant Human Arginase 2 | 296[6] |
| Native Arginase 1 (Human Granulocyte Lysate) | 178[6] |
| Native Arginase 1 (Human Erythrocyte Lysate) | 116[6] |
| Native Arginase 1 (Human Hepatocyte Lysate) | 158[6] |
| Native Arginase 1 (Cancer Patient Plasma) | 122[6] |

Experimental Protocols

This protocol describes a colorimetric assay to determine the inhibitory activity of INCB01158 on arginase. The assay measures the amount of urea produced from the enzymatic cleavage of L-arginine.

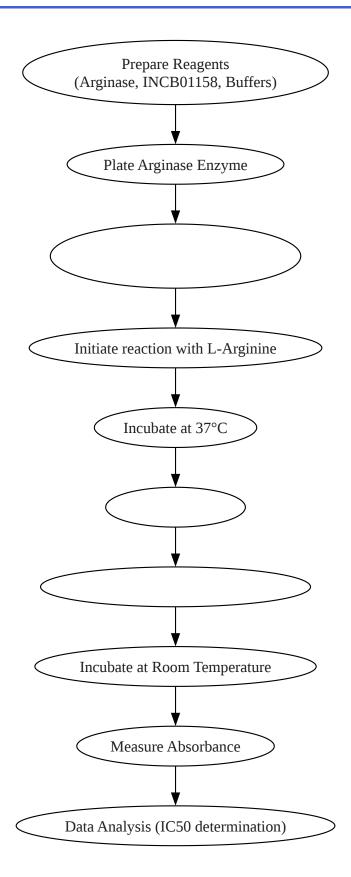
Materials and Reagents



- Recombinant Human Arginase 1 (or other arginase-containing samples like cell/tissue lysates)
- INCB01158 (Numidargistat)
- L-Arginine
- Tris-HCl buffer (50 mM, pH 7.5)
- Manganese Chloride (MnCl₂) (10 mM)
- Urea Standard
- Reagent A (e.g., containing acid and an oxidizing agent)
- Reagent B (e.g., containing a chromogen that reacts with urea)
- 96-well microplate
- Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit)[9][10]
- Incubator (37°C)

Experimental Workflow





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Detailed Protocol

- 1. Preparation of Reagents
- Arginase Activation Buffer: Prepare a solution of 50 mM Tris-HCl (pH 7.5) containing 10 mM MnCl₂.
- L-Arginine Substrate: Prepare a 0.5 M solution of L-arginine in water.
- INCB01158 Stock Solution: Prepare a high-concentration stock solution of INCB01158 in DMSO (e.g., 10 mM).
- INCB01158 Dilutions: Prepare a serial dilution of INCB01158 in the Arginase Activation Buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 μM. Include a vehicle control (DMSO at the same final concentration as in the INCB01158 dilutions).
- Urea Standards: Prepare a series of urea standards (e.g., 0 to 1 mM) by diluting a stock solution in water.
- 2. Sample Preparation (if not using recombinant enzyme)
- Cell Lysates: Harvest approximately 1 x 10⁶ cells and lyse them in 100 μL of 10 mM Tris-HCl (pH 7.4) containing protease inhibitors and 0.4% (w/v) Triton X-100.[9][11] Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.[9][11]
- Tissue Homogenates: Homogenize 10 mg of tissue in 100 μ L of ice-cold Arginase Assay Buffer.[1] Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[1]
- Plasma/Serum Samples: If samples contain high levels of urea, it is recommended to remove it using a 10 kDa molecular weight cut-off filter.[2][9]
- 3. Arginase Activity Assay
- Enzyme Activation: In a 96-well plate, add 25 μL of the arginase-containing sample (recombinant enzyme or prepared lysate/homogenate) to each well. Add 25 μL of Arginase Activation Buffer. For samples from cancer patients, a pre-incubation step at 55-56°C for 10 minutes may be performed to activate the enzyme.[12]



- Inhibitor Pre-incubation: Add 25 μ L of the INCB01158 dilutions or vehicle control to the appropriate wells. Incubate for 10-15 minutes at room temperature.
- Enzymatic Reaction: Initiate the reaction by adding 25 μL of 0.5 M L-arginine to all wells.
- Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]
- Stop Reaction: Stop the reaction by adding 200 μL of an acidic solution (e.g., a mixture of H₂SO₄:H₃PO₄:H₂O in a 1:3:7 ratio).[12]
- · Urea Detection:
 - Add 25 μL of 9% α-isonitrosopropiophenone (in ethanol) or an equivalent urea detection reagent from a commercial kit.[12]
 - Incubate at 95-100°C for 30-60 minutes.[12]
 - Cool the plate to room temperature.
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for the α -isonitrosopropiophenone method).[12]
- 4. Data Analysis
- Urea Standard Curve: Plot the absorbance of the urea standards against their known concentrations to generate a standard curve.
- Calculate Urea Concentration: Determine the concentration of urea produced in each sample well by interpolating from the urea standard curve.
- Calculate Percent Inhibition:
 - Percent Inhibition = [1 (Activity with Inhibitor / Activity of Vehicle Control)] * 100
- Determine IC50: Plot the percent inhibition against the logarithm of the INCB01158 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Controls



- No-Enzyme Control: A well containing all reagents except the arginase source to measure background absorbance.
- Vehicle Control: A well containing the arginase source and the vehicle (DMSO) without INCB01158 to determine maximal enzyme activity.
- Positive Control Inhibitor: If available, a known arginase inhibitor can be used as a positive control for the assay.

This detailed protocol provides a robust framework for researchers to accurately assess the inhibitory potential of INCB01158 on arginase activity, contributing to a better understanding of its mechanism of action and its development as an immuno-oncology agent.

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